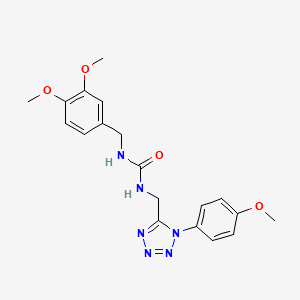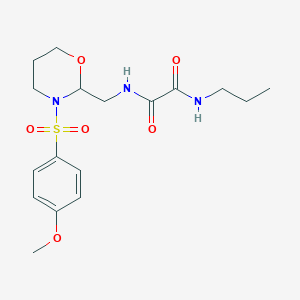![molecular formula C9H10O3 B2577039 3,4-二氢-2H-苯并[b][1,4]二氧杂环庚-6-醇 CAS No. 1843-96-5](/img/structure/B2577039.png)
3,4-二氢-2H-苯并[b][1,4]二氧杂环庚-6-醇
描述
“3,4-dihydro-2H-benzo[b][1,4]dioxepin-6-ol” is a chemical compound with the molecular formula C9H11BO4 . It has a molecular weight of 193.99 . The compound is stored at a temperature of 2-8°C in an inert atmosphere .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, four bidentate heterocyclic Schiff base ligands and their sixteen Co (II), Ni (II), Cu (II) and Zn (II) metal complexes were derived by the condensation of 3,4-dihydro-2H-1,5-benzodioxepin-7-amine with salicylaldehyde derivatives/2-hydroxy-1-naphthaldehyde .Molecular Structure Analysis
The molecular structure of “3,4-dihydro-2H-benzo[b][1,4]dioxepin-6-ol” has been characterized by numerous analytical techniques such as NMR, FT-IR, UV–Vis, SEM, EDAX, mass spectrometry, ESR, powder XRD, TGA, magnetic susceptibility, elemental analysis, magnetic susceptibility and molar conductance measurement .Physical And Chemical Properties Analysis
The compound has a density of 1.103g/cm3 . It has a boiling point of 221.011ºC at 760 mmHg . The melting point information is not available in the sources I found.科学研究应用
抗氧化活性
3,4-二氢-2H-苯并[b][1,4]二氧杂环庚-6-醇: 及其衍生物已被研究其抗氧化潜力。抗氧化剂在中和有害自由基方面起着至关重要的作用,自由基会导致氧化应激和细胞损伤。 研究人员探索了该化合物清除自由基的能力,保护细胞免受氧化损伤 .
抗菌特性
该化合物已显示出作为抗菌剂的希望。研究评估了其对各种微生物的有效性,包括:
从该化合物衍生的不同衍生物和金属配合物已被测试其抗菌活性。 值得注意的是,供电子基团和吸电子基团会影响这些配合物的功效 .
抗炎作用
炎症是多种疾病的关键因素。研究人员探索了3,4-二氢-2H-苯并[b][1,4]二氧杂环庚-6-醇及其衍生物的抗炎潜力。 这些化合物已使用卵白蛋白测定和其他方法进行评估,以确定其调节炎症反应的能力 .
细胞毒性研究
细胞毒性是指物质损害或杀死细胞的能力。科学家已经研究了从该化合物衍生的特定配体和金属配合物的细胞毒性作用。 了解细胞毒性对于潜在的治疗应用至关重要 .
分子对接研究
为了深入了解该化合物的相互作用模式和结合亲和力,已经进行了分子对接研究。研究人员探索了它如何与酶活性位点相互作用,例如:
结构解析和表征
各种分析技术,包括 NMR、FT-IR、UV-Vis、SEM、EDAX、质谱、ESR、粉末 XRD、TGA、磁化率和元素分析,已被用来表征合成的化合物。 了解它们的结构和性质对于进一步应用至关重要 .
总之,3,4-二氢-2H-苯并[b][1,4]二氧杂环庚-6-醇在各个领域都具有希望,从抗氧化和抗菌活性到潜在的药物开发。 研究人员继续探索其多方面的特性,旨在利用其优势来促进人类健康和超越 . 如果你想了解有关任何特定方面的更详细信息,请随时询问!
安全和危害
属性
IUPAC Name |
3,4-dihydro-2H-1,5-benzodioxepin-6-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O3/c10-7-3-1-4-8-9(7)12-6-2-5-11-8/h1,3-4,10H,2,5-6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNZJWDKUNYNOGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=CC=CC(=C2OC1)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1843-96-5 | |
| Record name | 3,4-dihydro-2H-1,5-benzodioxepin-6-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

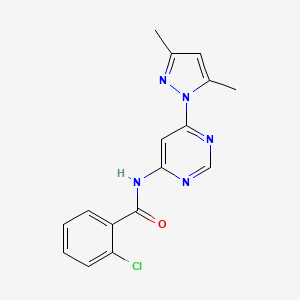
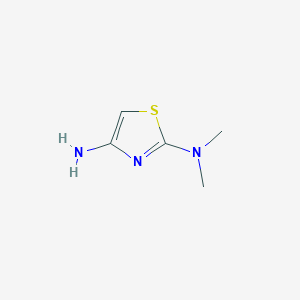
![2-methoxy-6-((E)-{[4-(trifluoromethyl)phenyl]imino}methyl)phenol](/img/structure/B2576959.png)
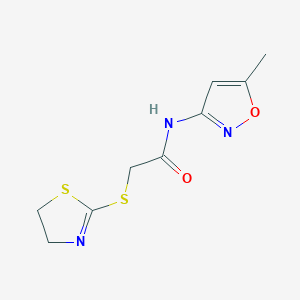

![3-((2-fluorobenzyl)thio)-7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole](/img/structure/B2576965.png)
![N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-1-ethyl-1H-pyrazole-3-carboxamide](/img/structure/B2576966.png)
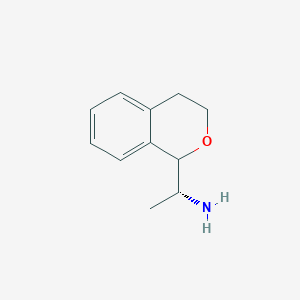
![N-(3-chloro-4-methylphenyl)-5-methyl-3-(4-methylphenyl)-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2576968.png)
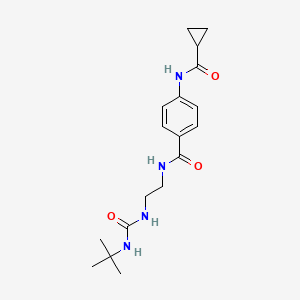
![4-[3-(2-Oxopyrrolidin-1-yl)benzoyl]morpholine-3-carbonitrile](/img/structure/B2576972.png)

